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molecular formula C17H12Cl2N2O3 B8524759 methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate

methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate

Cat. No. B8524759
M. Wt: 363.2 g/mol
InChI Key: YBPNDTXAEGRQMV-UHFFFAOYSA-N
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Patent
US06583157B2

Procedure details

To a solution of 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-8-carboxylic acid methyl ester (98) (1.26 mmol) and NH4Cl (370 mg, 6.91 mmol) in EtOH/THF/H2O=8 mL/4 mL/2 mL was added iron powder (386 mg, 6.91 mmol). The reaction mixture was refluxed for 3.5 h. After cooling to room temperature and insoluble materials were filtered by Celite filtration. The filtrate was concentrated and sat NaHCO3 was added to the residue, which was extracted twice with AcOEt. Organic layer was washed by brine, dried over MgSO4, and concentrated. Crude residue was purified by column chromatography (hexane/AcOEt=2/1, 80 g of silica gel) to afford compound 99 (543 mg).
Quantity
1.26 mmol
Type
reactant
Reaction Step One
Name
Quantity
370 mg
Type
reactant
Reaction Step One
Name
EtOH THF H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
386 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[N:13]=[CH:12][C:11]([O:15][C:16]1[C:21]([Cl:22])=[CH:20][C:19]([N+:23]([O-])=O)=[CH:18][C:17]=1[Cl:26])=[CH:10]2)=[O:4].[NH4+].[Cl-]>CCO.C1COCC1.O.[Fe]>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[N:13]=[CH:12][C:11]([O:15][C:16]1[C:17]([Cl:26])=[CH:18][C:19]([NH2:23])=[CH:20][C:21]=1[Cl:22])=[CH:10]2)=[O:4] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.26 mmol
Type
reactant
Smiles
COC(=O)C=1C=CC=C2C=C(C=NC12)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Name
Quantity
370 mg
Type
reactant
Smiles
[NH4+].[Cl-]
Name
EtOH THF H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO.C1CCOC1.O
Name
Quantity
386 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3.5 h
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
insoluble materials were filtered by Celite filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
was added to the residue, which
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with AcOEt
WASH
Type
WASH
Details
Organic layer was washed by brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crude residue was purified by column chromatography (hexane/AcOEt=2/1, 80 g of silica gel)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=CC=C2C=C(C=NC12)OC1=C(C=C(C=C1Cl)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 543 mg
YIELD: CALCULATEDPERCENTYIELD 118.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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